molecular formula C9H6BrNO2 B1415612 3-Bromo-4-cyano-5-methylbenzoic acid CAS No. 1805188-94-6

3-Bromo-4-cyano-5-methylbenzoic acid

Cat. No.: B1415612
CAS No.: 1805188-94-6
M. Wt: 240.05 g/mol
InChI Key: BDZLHSNIFUAKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyano-5-methylbenzoic acid: is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a cyano group, and a methyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyano-5-methylbenzoic acid typically involves the bromination of 4-cyano-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-cyano-5-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Bromo-4-cyano-5-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors. The presence of the bromine, cyano, and methyl groups influences its binding affinity and reactivity.

Comparison with Similar Compounds

    3-Bromo-4-methylbenzoic acid: Lacks the cyano group, resulting in different reactivity and applications.

    4-Cyano-5-methylbenzoic acid:

    3-Bromo-5-cyanobenzoic acid: Similar structure but without the methyl group, leading to variations in its properties and applications.

Uniqueness: 3-Bromo-4-cyano-5-methylbenzoic acid is unique due to the combination of bromine, cyano, and methyl groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.

Properties

IUPAC Name

3-bromo-4-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(9(12)13)3-8(10)7(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZLHSNIFUAKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyano-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyano-5-methylbenzoic acid
Reactant of Route 3
3-Bromo-4-cyano-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-cyano-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-cyano-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-cyano-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.